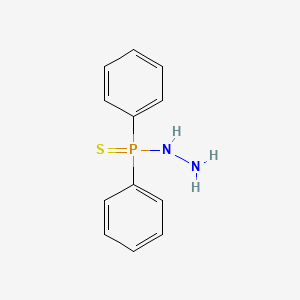

P,P-diphenylphosphinothioic hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

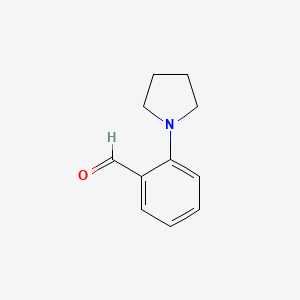

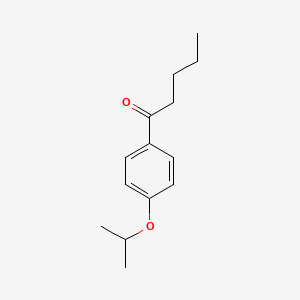

P,P-diphenylphosphinothioic hydrazide is a specialty product used in proteomics research . It has a molecular formula of C12H13N2PS and a molecular weight of 248.283 .

Physical And Chemical Properties Analysis

P,P-diphenylphosphinothioic hydrazide has a melting point range of 76-78 degrees Celsius . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Spectrophotometric Analysis in Biological Liquids

P,P-diphenylphosphinothioic hydrazide has been studied for its potential in spectrophotometric determination within biological liquids. Evgen’ev et al. (1995) developed a spectrophotometric method for determining the content of such compounds in biological media, highlighting their importance in analytical chemistry and biological research. This method is notable for its selectivity and sensitivity, critical factors in biological and medical analysis (Evgen’ev et al., 1995).

Synthesis and Properties of Polymeric Materials

The compound has applications in the synthesis of polymeric materials. Hsiao and Chang (2000) demonstrated its use in creating poly(imide-hydrazide)s and poly(amide-imide-hydrazide)s, emphasizing its role in developing advanced materials with specific structural and physical properties (Hsiao & Chang, 2000).

Catalytic Activity in Chemical Reactions

The catalytic activity of P,P-diphenylphosphinothioic hydrazide in chemical reactions is another significant area of research. Yanchuk et al. (2003) studied its role in the reaction with phenyl isocyanate, providing insights into the compound's catalytic mechanisms and potential applications in various chemical syntheses (Yanchuk et al., 2003).

Neurotropic Activity

Liorber et al. (1986) explored the neurotropic activity of compounds related to P,P-diphenylphosphinothioic hydrazide, suggesting potential applications in treating various nervous conditions. This highlights its significance in neuropharmacology and neuroscience research (Liorber et al., 1986).

Anticancer and Antioxidant Applications

Research by Awad et al. (2018) explored the synthesis of compounds based on P,P-diphenylphosphinothioic hydrazide with applications in cancer treatment and antioxidant properties. This underscores its potential in pharmaceutical development and therapeutic research (Awad et al., 2018).

Liquid Crystalline Behavior in Chemistry

Du et al. (2021) studied hydrazide-functionalized compounds, including derivatives of P,P-diphenylphosphinothioic hydrazide, for their liquid crystalline behavior. This research contributes to our understanding of such compounds in materials science and their applications in creating advanced materials with specific properties (Du et al., 2021).

Safety And Hazards

The Safety Data Sheet (SDS) for P,P-diphenylphosphinothioic hydrazide includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it is recommended to refer to the SDS.

Eigenschaften

IUPAC Name |

diphenylphosphinothioylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2PS/c13-14-15(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFDYBHUUOGHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368186 |

Source

|

| Record name | P,P-diphenylphosphinothioic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P,P-diphenylphosphinothioic hydrazide | |

CAS RN |

41309-60-8 |

Source

|

| Record name | P,P-diphenylphosphinothioic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

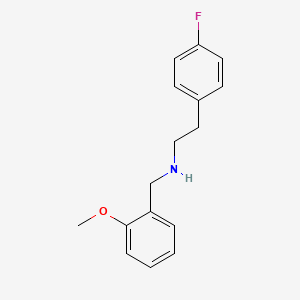

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)

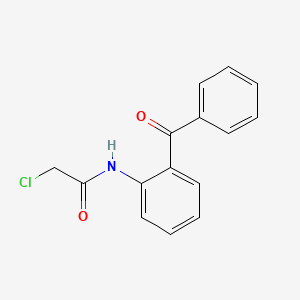

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

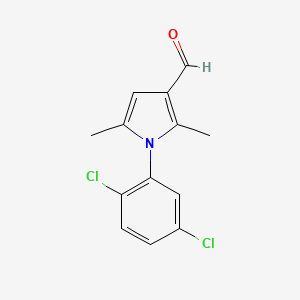

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)